2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a pyrido[3,2-d]pyrimidinone derivative featuring a 2H-1,3-benzodioxole substituent and an acetamide group linked to a 2,5-dimethylphenyl moiety. The benzodioxole group is known to enhance metabolic stability and bioavailability in drug-like molecules, while the pyrido-pyrimidinone core contributes to rigid planar geometry, facilitating interactions with biological targets such as kinases or enzymes .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-15-5-6-16(2)18(10-15)27-22(30)13-28-19-4-3-9-26-23(19)24(31)29(25(28)32)12-17-7-8-20-21(11-17)34-14-33-20/h3-11H,12-14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNNGDKHEXNRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021676884, also known as “2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide” or “F2233-0267”, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key protein located in the outer mitochondrial membrane and plays a crucial role in controlling the passage of metabolites between the mitochondria and the cytosol.
Mode of Action
AKOS021676884 acts as a VDAC inhibitor . It reduces the conductance of the channel, thereby controlling the flow of ions and metabolites across the mitochondrial membrane. In HEK-293 cells, AKOS021676884 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis.
Result of Action
The primary molecular effect of AKOS021676884 is the inhibition of VDAC, leading to reduced channel conductance. This can result in the prevention of cytochrome C release from mitochondria and inhibition of apoptosis. Additionally, AKOS021676884 has been shown to prevent glucotoxicity-mediated overexpression of VDAC1 in INS-1 cells.
Biological Activity
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, including its potential as an anticancer agent and its effects on specific biochemical pathways.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties by influencing key signaling pathways involved in tumor growth and proliferation. In particular, studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
The mechanism of action appears to involve the inhibition of specific kinases and enzymes that are crucial for cancer cell survival. For instance, it has been noted to interact with the MEK/ERK signaling pathway , which is often dysregulated in various cancers. Inhibition of this pathway can lead to reduced cell viability and increased apoptosis in cancer cells.
Study 1: In Vitro Analysis
In a study assessing the efficacy of the compound against human leukemia cells (MV4-11 and MOLM13), it was found that:
- IC50 Values : The compound demonstrated IC50 values of approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells.
- Mechanism : The inhibition was associated with down-regulation of phospho-ERK1/2 levels, indicating effective targeting of the MEK/ERK pathway .
Study 2: In Vivo Efficacy
In vivo studies using mouse xenograft models showed that:
- Dosage : A dosage of 10 mg/kg via oral gavage resulted in significant tumor growth inhibition.
- Duration of Effect : The effects persisted over several days post-treatment, suggesting a sustained biological activity .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MV4-11 | 0.3 | MEK/ERK pathway inhibition |
| Antiproliferative | MOLM13 | 1.2 | MEK/ERK pathway inhibition |
| In Vivo Tumor Growth Inhibition | Mouse Xenograft | 10 mg/kg | Induces apoptosis via signaling disruption |
Comparison with Similar Compounds
Target Compound
- Core : Pyrido[3,2-d]pyrimidin-2,4-dione
- Key Features: Rigid bicyclic system with hydrogen-bond acceptor sites (dioxo groups).
Analog 1: N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide (Compound 16, )
- Core : Benzofuran-1,3-dione
- Key Features: Monocyclic system with a ketone group. Lower molecular weight (MW = 311.3 g/mol) compared to the target compound (estimated MW > 450 g/mol). Demonstrated synthetic accessibility (87% yield) and characterized via FT-IR, NMR, and HRMS .
Analog 2: 3j/3k Benzimidazole Derivatives ()
- Core : Benzimidazole sulfoxide/sulfone
- Melting points: 76–80°C (lower than the target compound’s expected range). NMR data (δ 2.21–8.75 ppm) indicate aromatic and aliphatic proton environments distinct from the pyrido-pyrimidinone core .
Substituent Analysis
Benzodioxole-Containing Analogs
Acetamide-Linked Analogs
Research Implications
- Structural Activity Relationships (SAR) : The benzodioxole group in the target compound may improve blood-brain barrier penetration compared to sulfonyl-containing analogs (e.g., 3j/3k) .
- Synthetic Challenges: The pyrido-pyrimidinone core likely requires stringent reaction conditions (e.g., anhydrous solvents, controlled temperatures) akin to benzofuran derivatives in .
- Therapeutic Potential: Similar compounds (e.g., pyrazolo-pyrimidines in ) show kinase inhibition, suggesting the target compound could be optimized for oncology applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
